molecular formula C28H40N7O18P3S B1249205 3-Hydroxybenzoyl-CoA

3-Hydroxybenzoyl-CoA

Katalognummer: B1249205
Molekulargewicht: 887.6 g/mol
InChI-Schlüssel: JTBCMZVWWNFUFR-TYHXJLICSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-Hydroxybenzoyl-CoA is a key enzymatic cofactor and metabolic intermediate central to several biochemical research areas, particularly the study of aromatic compound degradation and specialized metabolite biosynthesis. This molecule is formed by the ATP-dependent condensation of the thiol group of coenzyme A with the carboxylate group of 3-hydroxybenzoic acid, a reaction catalyzed by 3-hydroxybenzoate—CoA ligase (EC 6.2.1.-) . In microbial biodegradation research, 3-Hydroxybenzoyl-CoA is a well-characterized intermediate in the anaerobic metabolic pathways of various aromatic compounds, including benzoate, catechol, and protocatechuate, in organisms like Thauera aromatica and Aromatoleum species . Its role is crucial for understanding how bacteria utilize aromatic compounds as carbon sources under denitrifying conditions. The compound is further metabolized by benzoyl-CoA reductase, which reduces the aromatic ring, a dearomatizing step that allows the ring to be opened and mineralized . In plant biochemistry, 3-Hydroxybenzoyl-CoA serves as a dedicated starter substrate for benzophenone synthase (BPS), a type III polyketide synthase . This enzyme catalyzes the first committed step in the biosynthesis of xanthones and other polyprenylated benzoylphloroglucinol derivatives, which are a class of plant natural products with diverse pharmacological activities found in families such as the Clusiaceae . Researchers value this compound for in vitro assays to study enzyme kinetics, substrate specificity, and pathway engineering. It is a stable molecule in acidic conditions and acts as a tetraprotic acid in solution due to its pyrophosphate and phosphate moieties . This product is intended for research purposes only and is not approved for use in humans or as a therapeutic agent.

Eigenschaften

Molekularformel

C28H40N7O18P3S

Molekulargewicht

887.6 g/mol

IUPAC-Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxybenzenecarbothioate

InChI

InChI=1S/C28H40N7O18P3S/c1-28(2,22(39)25(40)31-7-6-18(37)30-8-9-57-27(41)15-4-3-5-16(36)10-15)12-50-56(47,48)53-55(45,46)49-11-17-21(52-54(42,43)44)20(38)26(51-17)35-14-34-19-23(29)32-13-33-24(19)35/h3-5,10,13-14,17,20-22,26,36,38-39H,6-9,11-12H2,1-2H3,(H,30,37)(H,31,40)(H,45,46)(H,47,48)(H2,29,32,33)(H2,42,43,44)/t17-,20-,21-,22+,26-/m1/s1

InChI-Schlüssel

JTBCMZVWWNFUFR-TYHXJLICSA-N

Isomerische SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CC(=CC=C4)O)O

Kanonische SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC(=CC=C4)O)O

Synonyme

3-hydroxybenzoyl-CoA
3-hydroxybenzoyl-coenzyme A
coenzyme A, 3-hydroxybenzoyl-

Herkunft des Produkts

United States

Biosynthesis of 3 Hydroxybenzoyl Coa

Activation of 3-Hydroxybenzoate to 3-Hydroxybenzoyl-CoA

The most direct route to 3-Hydroxybenzoyl-CoA is the activation of its corresponding free acid, 3-hydroxybenzoate. This activation is crucial as it converts a relatively inert molecule into a high-energy thioester, priming it for subsequent enzymatic modifications. This process can be catalyzed by two different types of enzymes: CoA ligases and CoA transferases.

In many denitrifying bacteria, such as Thauera aromatica, the activation of 3-hydroxybenzoate is an ATP-dependent process catalyzed by 3-hydroxybenzoate-CoA ligase (AMP-forming), also known as 3-hydroxybenzoyl-CoA synthetase. nih.govuni-konstanz.deoup.com This enzyme facilitates the formation of a thioester bond between the carboxyl group of 3-hydroxybenzoate and the thiol group of coenzyme A (CoA). The reaction consumes one molecule of ATP, which is cleaved into AMP and inorganic pyrophosphate (PPi). expasy.orgqmul.ac.ukwikipedia.org

This inducible enzyme is a key component of the 3-hydroxybenzoate degradation pathway in these organisms. nih.govnih.gov In cell extracts of a nitrate-reducing bacterium, strain Asl-3, grown on 3-hydroxybenzoate, a specific activity of 190 nmol min⁻¹ mg protein⁻¹ for 3-hydroxybenzoyl-CoA synthetase was observed. uni-konstanz.deoup.com

In contrast to the ATP-dependent ligase reaction, some fermenting bacteria, like Sporotomaculum hydroxybenzoicum, employ a CoA-transferase reaction to activate 3-hydroxybenzoate. d-nb.infonih.govresearchgate.net This mechanism involves the transfer of a CoA moiety from a CoA donor, such as acetyl-CoA or butyryl-CoA, to 3-hydroxybenzoate. d-nb.infonih.gov This process is energetically more favorable for fermenting organisms as it bypasses the need for ATP hydrolysis for the initial activation step. researchgate.net

The reaction can be summarized as: 3-Hydroxybenzoate + Acetyl-CoA/Butyryl-CoA ⇌ 3-Hydroxybenzoyl-CoA + Acetate/Butyrate d-nb.info

In S. hydroxybenzoicum, this CoA-transferase activity was detected, while no evidence for an acyl-CoA ligase was found. d-nb.info The CoA-transferase was also capable of using benzoyl-CoA as a CoA donor. d-nb.info

The 3-hydroxybenzoate-CoA ligase from Thauera aromatica exhibits a degree of substrate promiscuity. While it is specifically induced by 3-hydroxybenzoate, the purified enzyme can also activate other aromatic acids. researchgate.netresearchgate.net The enzyme from T. aromatica acts not only on 3-hydroxybenzoate but also on protocatechuate, 4-hydroxybenzoate (B8730719), benzoate (B1203000), and gallate (3,4,5-trihydroxybenzoate). researchgate.net However, it shows low activity towards aminobenzoates and halogenated benzoates and no activity with 2-hydroxybenzoate, 2,3-dihydroxybenzoate, or 3,4-dihydroxybenzoate. expasy.orgqmul.ac.ukenzyme-database.org

In contrast, other CoA ligases involved in aromatic metabolism demonstrate stricter specificity. For instance, the benzoate-CoA ligase in T. aromatica does not act on either 3-hydroxybenzoate or 4-hydroxybenzoate. researchgate.net Similarly, in Rhodopseudomonas palustris, the 4-hydroxybenzoate-CoA ligase is distinct from the benzoate-CoA ligase. nih.gov This enzymatic specificity ensures the correct channeling of substrates into their respective degradation pathways.

Table 1: Substrate Specificity of 3-Hydroxybenzoate-CoA Ligase (EC 6.2.1.37)

Substrate Relative Activity Reference(s)
3-Hydroxybenzoate High expasy.org, qmul.ac.uk
4-Hydroxybenzoate High (equally well) expasy.org, qmul.ac.uk
Benzoate Low expasy.org, qmul.ac.uk
4-Aminobenzoate Low expasy.org, qmul.ac.uk
3-Aminobenzoate Low expasy.org, qmul.ac.uk
3-Fluorobenzoate Low expasy.org, qmul.ac.uk
4-Fluorobenzoate Low expasy.org, qmul.ac.uk
3-Chlorobenzoate Low expasy.org, qmul.ac.uk
4-Chlorobenzoate (B1228818) Low expasy.org, qmul.ac.uk
2-Hydroxybenzoate None expasy.org, qmul.ac.uk
2,3-Dihydroxybenzoate None expasy.org, qmul.ac.uk
3,4-Dihydroxybenzoate None expasy.org, qmul.ac.uk

Mechanism of CoA-Transferase Reactions

Formation from Protocatechuate (3,4-Dihydroxybenzoate)

Another significant biosynthetic route for 3-Hydroxybenzoyl-CoA is the conversion of protocatechuate. This pathway is particularly important in the anaerobic degradation of catechol and other dihydroxylated aromatic compounds. nih.govasm.orgnih.gov

The initial step in this pathway is the activation of protocatechuate to its CoA thioester, protocatechuyl-CoA. nih.govd-nb.infooup.com In Thauera aromatica strain AR-1, a protocatechuyl-CoA synthetase activity was detected in cells grown with protocatechuate, with a specific activity of 18 nmol min⁻¹ (mg protein)⁻¹. d-nb.infooup.com Interestingly, in some organisms, the promiscuous 3-hydroxybenzoate-CoA ligase is responsible for this activation. nih.govebi.ac.uk

Following its formation, protocatechuyl-CoA undergoes a reductive dehydroxylation reaction to yield 3-hydroxybenzoyl-CoA. nih.govd-nb.infooup.com This crucial step involves the removal of the hydroxyl group at the para-position (C4) of the aromatic ring. nih.govasm.orgnih.gov

In cell extracts of Desulfobacterium sp. strain Cat2 and Thauera aromatica, the reduction of protocatechuyl-CoA to 3-hydroxybenzoyl-CoA has been demonstrated. nih.govasm.orgnih.govd-nb.infooup.com This reaction is oxygen-sensitive and, in T. aromatica, requires an artificial electron donor like reduced methyl viologen or benzyl (B1604629) viologen. d-nb.infooup.comoup.com The specific activities for this reductive dehydroxylation in T. aromatica were found to be 14-19 nmol min⁻¹ (mg protein)⁻¹ with methyl viologen and 7-9 nmol min⁻¹ (mg protein)⁻¹ with benzyl viologen. d-nb.infooup.com It has been suggested that the enzyme responsible for this reaction might be 4-hydroxybenzoyl-CoA reductase, highlighting another instance of enzyme promiscuity in these metabolic pathways. nih.govebi.ac.uk

Table 2: Key Enzymes in the

Enzyme EC Number Reaction Organism Example(s) Reference(s)
3-Hydroxybenzoate-CoA Ligase 6.2.1.37 3-Hydroxybenzoate + ATP + CoA → 3-Hydroxybenzoyl-CoA + AMP + PPi Thauera aromatica nih.gov, uni-konstanz.de, expasy.org
3-Hydroxybenzoate CoA-Transferase N/A 3-Hydroxybenzoate + Acyl-CoA → 3-Hydroxybenzoyl-CoA + Acid Sporotomaculum hydroxybenzoicum d-nb.info, nih.gov
Protocatechuyl-CoA Synthetase N/A Protocatechuate + ATP + CoA → Protocatechuyl-CoA + AMP + PPi Thauera aromatica d-nb.info, oup.com
Protocatechuyl-CoA Reductase (dehydroxylating) N/A Protocatechuyl-CoA + 2e⁻ + 2H⁺ → 3-Hydroxybenzoyl-CoA + H₂O Thauera aromatica, Desulfobacterium sp. nih.gov, d-nb.info, oup.com

Involvement of Protocatechuyl-CoA as an Intermediate

Derivation from Shikimate Pathway Intermediates

The biosynthesis of 3-hydroxybenzoyl-CoA is intricately linked to the shikimate pathway, a central metabolic route in plants and microorganisms for the production of aromatic compounds. In a pathway independent of L-phenylalanine, 3-hydroxybenzoyl-CoA is derived from an early intermediate of the shikimate pathway. nih.gov The direct precursor is 3-hydroxybenzoic acid (3-HBA), which itself is synthesized from chorismate, the end-product of the shikimate pathway. frontiersin.orgnih.govsciepublish.com

The conversion of chorismate to 3-HBA is catalyzed by the enzyme 3-hydroxybenzoate synthase, also known as chorismatase. frontiersin.orguniprot.org This enzyme facilitates the hydrolysis of chorismate to yield 3-HBA and pyruvate (B1213749). sciepublish.comuniprot.org This enzymatic step is a critical branch point, diverting chorismate away from the synthesis of aromatic amino acids. sciepublish.com For instance, the enzyme Hyg5, found in Streptomyces hygroscopicus, is a 3-hydroxybenzoate synthase that performs this conversion. frontiersin.orguniprot.org

Once 3-hydroxybenzoic acid is formed, it must be activated into its thioester form to participate in subsequent biosynthetic reactions. This activation is an ATP-dependent process catalyzed by 3-hydroxybenzoate-CoA ligase (3BZL). nih.govwikipedia.org The enzyme uses 3-hydroxybenzoate, coenzyme A (CoA), and ATP as substrates to produce 3-hydroxybenzoyl-CoA, AMP, and pyrophosphate. nih.govwikipedia.org This activated molecule is then ready to be utilized as a building block in various metabolic pathways. nih.gov This L-phenylalanine-independent route, originating from shikimate, is notably active in plants of the Gentianaceae family, such as Swertia chirata and Centaurium erythraea, for the production of xanthones. nih.govnih.govfrontiersin.org

EnzymeFunctionPrecursorProductOrganism Example
3-Hydroxybenzoate Synthase (Chorismatase) Catalyzes the hydrolysis of chorismate. frontiersin.orguniprot.orgChorismate3-Hydroxybenzoate (3-HBA)Streptomyces hygroscopicus uniprot.org
3-Hydroxybenzoate-CoA Ligase (3BZL) Catalyzes the ATP-dependent thioesterification of 3-HBA. nih.gov3-Hydroxybenzoate, CoA, ATP3-Hydroxybenzoyl-CoACentaurium erythraea nih.gov

3-Hydroxybenzoyl-CoA serves as a crucial starter unit for a class of enzymes known as type III polyketide synthases (PKSs). researchgate.net These enzymes catalyze the iterative condensation of malonyl-CoA extender units with a CoA-linked starter molecule to generate a diverse array of natural products. researchgate.net While many PKS enzymes use common starters like benzoyl-CoA or p-coumaroyl-CoA, some exhibit a preference for 3-hydroxybenzoyl-CoA, leading to specific classes of polyketides. nih.gov

A prominent example is the biosynthesis of xanthones in plants. rsc.org Benzophenone (B1666685) synthase (BPS), a type III PKS found in plants like Centaurium erythraea, utilizes 3-hydroxybenzoyl-CoA as its preferred starter substrate. nih.gov BPS catalyzes the condensation of one molecule of 3-hydroxybenzoyl-CoA with three molecules of malonyl-CoA. rsc.org This reaction forms 2,3′,4,6-tetrahydroxybenzophenone, which is the direct precursor to the characteristic tricyclic xanthone (B1684191) skeleton. nih.govrsc.org This pathway, initiated by 3-hydroxybenzoyl-CoA derived from the shikimate pathway, has been confirmed in root cultures of Swertia chirata, where it leads to the formation of 1,3,5,8-tetrahydroxyxanthone (B1670239). nih.govresearchgate.net

Beyond the plant kingdom, 3-hydroxybenzoyl-CoA also functions as a starter unit in bacterial secondary metabolism. In Streptomyces conglobatus, the native nonribosomal peptide synthetase (NRPS)-PKS machinery, which typically uses 3-formamidosalicylate, can accept 3-hydroxybenzoyl-CoA as an alternative starter unit. nih.govnih.gov This leads to the production of unantimycins, a group of depsipeptides with a 3-hydroxybenzoate moiety, which have shown selective anticancer activities. nih.govnih.gov The recruitment of 3-hydroxybenzoyl-CoA, generated from chorismate by the enzyme Nat-hyg5, demonstrates its role in expanding the structural diversity of microbial natural products. nih.gov

Product ClassKey EnzymeStarter UnitExtender UnitsResulting Intermediate/ProductOrganism Example
Xanthones Benzophenone Synthase (BPS) nih.gov3-Hydroxybenzoyl-CoA nih.gov3x Malonyl-CoA rsc.org2,3′,4,6-Tetrahydroxybenzophenone nih.govCentaurium erythraea nih.gov
Depsipeptides (Unantimycins) Neoantimycin NRPS-PKS Complex nih.gov3-Hydroxybenzoyl-CoA nih.govnih.govMalonyl-CoA (and others)Unantimycins B-E nih.govStreptomyces conglobatus nih.gov

Catabolism and Degradation Pathways of 3 Hydroxybenzoyl Coa

Anaerobic Degradation Pathways

Under anoxic conditions, microorganisms employ specialized enzymatic strategies to overcome the chemical stability of the benzene (B151609) ring in 3-hydroxybenzoyl-CoA. These pathways ultimately channel the carbon skeleton into central metabolism.

A primary route for 3-hydroxybenzoyl-CoA catabolism involves direct reduction of the aromatic ring without prior removal of the hydroxyl group. asm.orgnih.govd-nb.info This reaction is catalyzed by benzoyl-CoA reductase (BCR), a key enzyme in the anaerobic degradation of many aromatic compounds. oup.comuniprot.org The process is an ATP-dependent, two-electron reduction that converts the aromatic ring into a non-aromatic alicyclic compound. oup.comoup.com

The benzoyl-CoA reductase found in the denitrifying bacterium Thauera aromatica has been shown to act on 3-hydroxybenzoyl-CoA. asm.orgnih.govnih.gov This enzyme exhibits a broad substrate specificity, reducing some benzoyl-CoA analogues in addition to its primary substrate, benzoyl-CoA. oup.comuniprot.org Notably, the reductase from T. aromatica reduces 3-hydroxybenzoyl-CoA almost as efficiently as it reduces benzoyl-CoA itself. asm.orgnih.govnih.gov The apparent Michaelis constant (Km) for 3-hydroxybenzoyl-CoA is approximately 20 to 30 μM, which is comparable to the 15 to 20 μM Km value for benzoyl-CoA, indicating a high affinity for the hydroxylated substrate. asm.orguniprot.org This unspecific action by a central pathway enzyme allows the organism to process multiple aromatic substrates through a shared metabolic route. asm.orgnih.gov However, substituents at the para-position, such as in 4-hydroxybenzoyl-CoA, are not handled by this standard BCR. d-nb.info

Table 1: Kinetic Parameters of Benzoyl-CoA Reductase from Thauera aromatica
SubstrateApparent Km (μM)Source
3-Hydroxybenzoyl-CoA20-30 asm.org
Benzoyl-CoA15-20 asm.org

The reductive dearomatization of 3-hydroxybenzoyl-CoA is an energetically demanding reaction. The process catalyzed by Class I benzoyl-CoA reductases, like the one in T. aromatica, is ATP-dependent, requiring the hydrolysis of two ATP molecules to ADP and inorganic phosphate (B84403) for every two electrons transferred to the substrate. oup.comoup.com The reaction requires a low-potential electron donor, which in T. aromatica is a ferredoxin containing two [4Fe-4S] centers. nih.govoup.comuniprot.org Class II BCRs, found in strictly anaerobic bacteria like Geobacter metallireducens, are more complex, utilizing a tungsten cofactor and involving a process called flavin-based electron bifurcation to drive the endergonic reduction. pnas.orgmdpi.com

Table 2: Requirements for Reductive Dearomatization of 3-Hydroxybenzoyl-CoA
ComponentFunction/RoleSource
ATPEnergy source; 2 molecules hydrolyzed per 2e- transfer oup.comoup.com
Low-potential FerredoxinElectron donor nih.govoup.com
[4Fe-4S] clustersCofactors in the reductase enzyme oup.comuniprot.org

The two-electron reduction of 3-hydroxybenzoyl-CoA by benzoyl-CoA reductase results in the formation of an alicyclic dienoyl-CoA product. asm.orgnih.gov Specifically, the product is 3-hydroxycyclohexa-1,5-diene-1-carbonyl-CoA. uniprot.orgwikipedia.org The dearomatization breaks the stable benzene ring structure, yielding a more reactive intermediate. nih.gov In T. aromatica, the further metabolism of this hydroxylated dienoyl-CoA requires a set of specific enzymes that are induced during growth on 3-hydroxybenzoate but not on benzoate (B1203000). asm.orgnih.govnih.gov This modified pathway involves hydration of the dienoyl-CoA, oxidation of a hydroxyl group, and eventual hydrolytic cleavage of the carbon ring to produce 3-hydroxypimelyl-CoA. oup.comresearchgate.net

An alternative anaerobic strategy for the degradation of hydroxylated aromatic compounds is the initial removal of the phenolic hydroxyl group to form the central intermediate, benzoyl-CoA. d-nb.infouni-konstanz.de This pathway is prominent in the fermentation of 3-hydroxybenzoate by organisms like Sporotomaculum hydroxybenzoicum. d-nb.infouni-konstanz.deresearchgate.net In this bacterium, 3-hydroxybenzoate is first activated to 3-hydroxybenzoyl-CoA, which is then reductively dehydroxylated to benzoyl-CoA. d-nb.infoebi.ac.uk This reaction precedes the reduction of the aromatic ring. researchgate.net

The reductive removal of aromatic hydroxyl groups is a known biochemical reaction, particularly for para-substituted substrates. uni-konstanz.deacs.org The key enzyme in the dehydroxylation of 4-hydroxybenzoyl-CoA is 4-hydroxybenzoyl-CoA reductase (4-HBCR), a complex molybdenum-containing enzyme that belongs to the xanthine (B1682287) oxidase family. uni-konstanz.deresearchgate.netacs.org This enzyme catalyzes the two-electron reduction of the substrate to yield benzoyl-CoA and water, using a reduced ferredoxin as the electron donor. researchgate.netacs.org

While a specific enzyme for the reductive dehydroxylation of 3-hydroxybenzoyl-CoA has been proposed in organisms like S. hydroxybenzoicum, it has been challenging to isolate and characterize. d-nb.infonih.gov In cell-free extracts of this bacterium, the reaction has been demonstrated using cob(I)alamin as an artificial electron donor. d-nb.infouni-konstanz.deebi.ac.uk It has also been suggested that in some bacteria, the enzyme 4-hydroxybenzoyl-CoA reductase might promiscuously act on protocatechuyl-CoA (3,4-dihydroxybenzoyl-CoA) to reductively eliminate the 4-hydroxyl group, yielding 3-hydroxybenzoyl-CoA. ebi.ac.ukasm.org This suggests that enzymes from the 4-hydroxybenzoyl-CoA degradation pathway could potentially be involved in the metabolism of other hydroxylated benzoates. ebi.ac.uk

Reductive Dehydroxylation to Benzoyl-CoA

Enzymes Mediating Dehydroxylation (e.g., 4-Hydroxybenzoyl-CoA Reductase)

Aerobic Degradation Pathways Involving 3-Hydroxybenzoyl-CoA

In the presence of oxygen, the degradation of aromatic compounds proceeds through different mechanisms, often involving oxygenases. 3-Hydroxybenzoyl-CoA has been identified as a putative intermediate in some novel aerobic pathways.

In some bacteria, a novel aerobic pathway for benzoate degradation has been proposed that proceeds via CoA thioesters. nih.govasm.org In a denitrifying Pseudomonas species, it has been shown that benzoate is aerobically oxidized through a pathway involving benzoyl-CoA and 3-hydroxybenzoyl-CoA. nih.gov This organism can grow aerobically on benzoate, 3-hydroxybenzoate, and gentisate, but not on typical intermediates like catechol or protocatechuate. nih.gov

The proposed pathway involves the initial activation of benzoate to benzoyl-CoA by a benzoate-CoA ligase. nih.govasm.org Subsequently, a novel enzyme, benzoyl-CoA 3-monooxygenase, hydroxylates benzoyl-CoA to form 3-hydroxybenzoyl-CoA. ebi.ac.uknih.gov This enzyme is specifically induced during aerobic growth on benzoate and utilizes NADPH as a reductant. nih.gov The formation of 3-hydroxybenzoyl-CoA as an intermediate distinguishes this pathway from the classical aerobic benzoate degradation routes that involve initial hydroxylation of the free acid. nih.gov The existence of mutants unable to grow on benzoate but still capable of utilizing 3-hydroxybenzoate or gentisate further supports this proposed sequence of reactions. nih.gov

Following its formation in the aerobic pathway, 3-hydroxybenzoyl-CoA is further metabolized, with gentisate (2,5-dihydroxybenzoate) being a key downstream intermediate. nih.gov It has been proposed that 3-hydroxybenzoyl-CoA could be further hydroxylated to yield gentisyl-CoA, which would then be hydrolyzed to gentisate. nih.govasm.org

In a denitrifying Pseudomonas sp., cells grown on benzoate can oxidize 3-hydroxybenzoate, and the product of this reaction has been identified as gentisate. nih.govasm.org The subsequent step is the cleavage of the gentisate aromatic ring by gentisate 1,2-dioxygenase, an enzyme that is induced during aerobic growth on benzoate. nih.govasm.org This ring cleavage yields maleylpyruvate, which is then further metabolized. nih.govnih.gov

Interestingly, a gentisyl-CoA thioesterase from Bacillus halodurans has been shown to hydrolyze 3-hydroxybenzoyl-CoA with significant activity, suggesting a potential role for such enzymes in pathways where 3-hydroxybenzoyl-CoA is an intermediate leading to gentisate metabolism. asm.orgresearchgate.net This enzyme, BH1999, exhibits a high catalytic efficiency for both gentisyl-CoA and 3-hydroxybenzoyl-CoA. asm.orgresearchgate.net The linkage of 3-hydroxybenzoyl-CoA to gentisate formation represents a key connection between the initial CoA-activated steps of benzoate degradation and the subsequent ring-fission pathways common in aerobic aromatic catabolism. nih.govnih.gov

Enzymology of 3 Hydroxybenzoyl Coa Interconversions

Acyl-CoA Ligases and Transferases

The initial and committing step in the metabolism of 3-hydroxybenzoate is its activation to the corresponding CoA thioester, 3-hydroxybenzoyl-CoA. This reaction is primarily catalyzed by 3-hydroxybenzoate-CoA ligase.

Structural and Functional Characterization of 3-Hydroxybenzoate-CoA Ligase

3-Hydroxybenzoate-CoA ligase is an enzyme crucial for the anaerobic metabolism of 3-hydroxybenzoate in organisms like the denitrifying bacterium Thauera aromatica. nih.gov This enzyme catalyzes the formation of 3-hydroxybenzoyl-CoA from 3-hydroxybenzoate, coenzyme A (CoA), and ATP, with the concurrent production of AMP and pyrophosphate. wikipedia.orgexpasy.org The reaction is essential as it prepares the relatively inert 3-hydroxybenzoate molecule for subsequent enzymatic modifications.

In T. aromatica, this ligase is an inducible enzyme, meaning its synthesis is triggered by the presence of its substrate, 3-hydroxybenzoate. nih.gov Structurally, the enzyme from T. aromatica has been purified and characterized. nih.gov In the plant Centaurium erythraea, 3-hydroxybenzoate:coenzyme A ligase has been identified as an enzyme involved in xanthone (B1684191) biosynthesis. nih.gov It was separated from 4-coumarate:coenzyme A ligase and, while sharing similar molecular weights and optimal pH and temperature, exhibited distinct substrate specificities. nih.gov

The enzyme from T. aromatica is a homodimer with a native molecular mass of approximately 98 kDa. ebi.ac.uk It belongs to the family of adenylate-forming enzymes, which are characterized by a conserved AMP-binding domain. uniprot.org

Substrate Spectrum and Enzyme Induction

The substrate specificity of 3-hydroxybenzoate-CoA ligase varies among different organisms. The enzyme from T. aromatica exhibits a degree of promiscuity. While it is induced by 3-hydroxybenzoate, it can also activate 4-hydroxybenzoate (B8730719) with similar efficiency. nih.govexpasy.org It shows lower activity towards other aromatic compounds such as benzoate (B1203000), 4-aminobenzoate, 3-aminobenzoate, 3-fluorobenzoate, 4-fluorobenzoate, 3-chlorobenzoate, and 4-chlorobenzoate (B1228818). expasy.orguniprot.org However, it displays no activity with 3,4-dihydroxybenzoate, 2,3-dihydroxybenzoate, and 2-hydroxybenzoate. expasy.orguniprot.org

In contrast, the 3-hydroxybenzoate:coenzyme A ligase from the plant Centaurium erythraea is highly specific for 3-hydroxybenzoic acid and shows no affinity for cinnamic acids. nih.gov This specificity is in stark contrast to the 4-coumarate:CoA ligase from the same organism, which primarily acts on 4-coumaric acid and not on benzoic acids. nih.gov

The induction of 3-hydroxybenzoate-CoA ligase is tightly regulated. In T. aromatica, its activity is only detected in cells grown on 3-hydroxybenzoate, indicating that the presence of the substrate is required for the expression of the enzyme. nih.gov This substrate-inducible nature ensures that the enzyme is only produced when needed, conserving cellular resources. nih.gov

**Table 1: Substrate Specificity of 3-Hydroxybenzoate-CoA Ligase from *Thauera aromatica***

Substrate Relative Activity (%)
3-Hydroxybenzoate 100
4-Hydroxybenzoate ~100
Benzoate Low
4-Aminobenzoate Low
3-Aminobenzoate Low
3-Fluorobenzoate Low
4-Fluorobenzoate Low
3-Chlorobenzoate Low
4-Chlorobenzoate Low
3,4-Dihydroxybenzoate 0
2,3-Dihydroxybenzoate 0
2-Hydroxybenzoate 0

Data derived from multiple sources. expasy.orguniprot.org

Reductases Modifying 3-Hydroxybenzoyl-CoA

Once formed, 3-hydroxybenzoyl-CoA is a substrate for various reductases that modify its aromatic ring, a key step in its catabolism.

Benzoyl-CoA Reductase: Substrate Range and Catalytic Mechanism

Benzoyl-CoA reductase is a key enzyme in the anaerobic degradation of aromatic compounds. In Thauera aromatica, this enzyme is not only responsible for the reduction of benzoyl-CoA but also demonstrates activity towards 3-hydroxybenzoyl-CoA. nih.govuniprot.org It catalyzes the dearomatization of the benzene (B151609) ring, converting 3-hydroxybenzoyl-CoA to 3-hydroxycyclohexa-1,5-diene-1-carbonyl-CoA. wikipedia.orguniprot.org This reduction is a thermodynamically challenging reaction that is coupled to the hydrolysis of ATP to drive the process forward. uniprot.orgmdpi.com

The enzyme from T. aromatica exhibits a broad substrate range, acting on benzoyl-CoA and some of its analogs, including the 3-hydroxy derivative. uniprot.orgoup.com The apparent Michaelis constant (Km) for 3-hydroxybenzoyl-CoA is approximately 20 µM, which is comparable to the Km for benzoyl-CoA (15 µM), indicating that it is an efficient substrate for the enzyme. uniprot.org The catalytic mechanism involves the addition of two hydrogen atoms to the aromatic ring. wikipedia.org

There are two main classes of benzoyl-CoA reductases. Class I reductases, found in facultative anaerobes like T. aromatica, are iron-sulfur proteins that use reduced ferredoxin as an electron donor and require ATP hydrolysis. mdpi.comoup.com Class II reductases, found in strict anaerobes like Geobacter metallireducens, are tungsten-containing enzymes. mdpi.comebi.ac.uk

Dehydroxylating Reductases: Mechanistic Insights and Specificity

In some metabolic pathways, the hydroxyl group of 3-hydroxybenzoyl-CoA is removed in a reductive dehydroxylation reaction to yield benzoyl-CoA. This reaction has been observed in the anaerobic bacterium Sporotomaculum hydroxybenzoicum, which ferments 3-hydroxybenzoate. ebi.ac.ukresearchgate.net In this organism, 3-hydroxybenzoyl-CoA is reductively dehydroxylated, a reaction that can be measured in cell-free extracts using an artificial electron donor. ebi.ac.ukresearchgate.net

Another important dehydroxylating reductase is 4-hydroxybenzoyl-CoA reductase, which catalyzes the reductive dehydroxylation of 4-hydroxybenzoyl-CoA to benzoyl-CoA. csic.esnih.gov This enzyme belongs to the xanthine (B1682287) oxidase family and contains molybdenum, iron-sulfur clusters, and FAD. csic.esnih.gov Unlike benzoyl-CoA reductase, this dehydroxylation does not require ATP hydrolysis. csic.es While this enzyme is specific for the 4-hydroxy isomer, its mechanism provides a model for understanding reductive dehydroxylation reactions of hydroxybenzoyl-CoA compounds. The proposed mechanism involves a two-electron reduction to remove the phenolic hydroxyl group. csic.es

Involvement of Iron-Sulfur Clusters and Tungsten Cofactors

The reductases that modify 3-hydroxybenzoyl-CoA and related compounds rely on a variety of metal cofactors to facilitate electron transfer.

Iron-Sulfur Clusters: Class I benzoyl-CoA reductases, such as the one from T. aromatica, are rich in iron-sulfur clusters. mdpi.comoup.com These clusters, typically of the [4Fe-4S] type, are essential for the electron transport chain that ultimately reduces the benzoyl-CoA ring. uniprot.orgoup.com The enzyme from T. aromatica is an iron-sulfur protein, and its activity is dependent on a low-potential ferredoxin containing two [4Fe-4S] centers as the electron donor. oup.com

Tungsten Cofactors: Class II benzoyl-CoA reductases, found in strictly anaerobic bacteria, are tungsten-dependent enzymes. mdpi.com These enzymes utilize a tungsten cofactor (Wco), which is a metallopterin complex. mdpi.com The tungsten center is part of the active site and is crucial for catalyzing the difficult reduction of the aromatic ring. mdpi.com While the direct involvement of a tungsten-containing enzyme with 3-hydroxybenzoyl-CoA is less characterized, the study of these enzymes in the context of benzoyl-CoA provides a framework for understanding the diverse catalytic strategies employed in anaerobic aromatic metabolism.

Molybdenum Cofactors: Dehydroxylating reductases, such as 4-hydroxybenzoyl-CoA reductase, are often molybdenum-containing enzymes. csic.esnih.gov The molybdenum cofactor, in conjunction with iron-sulfur clusters and FAD, facilitates the transfer of electrons for the reductive removal of the hydroxyl group. csic.esd-nb.info

Thioesterases Acting on 3-Hydroxybenzoyl-CoA

Thioesterases are a diverse group of enzymes that catalyze the hydrolysis of thioester bonds, playing critical roles in numerous metabolic pathways. researchgate.netnih.gov Their action on acyl-CoA substrates, including aromatic variants like 3-hydroxybenzoyl-CoA, is essential for releasing the corresponding carboxylic acid and coenzyme A (CoA), thereby influencing metabolic flux and product formation. researchgate.netmdpi.com

Gentisyl-CoA Thioesterase and its Activity with 3-Hydroxybenzoyl-CoA

A notable enzyme that displays activity towards 3-hydroxybenzoyl-CoA is gentisyl-CoA thioesterase. Research on the recombinant BH1999 protein from Bacillus halodurans has demonstrated its capacity to hydrolyze not only its primary substrate, gentisyl-CoA (2,5-dihydroxybenzoyl-CoA), but also 3-hydroxybenzoyl-CoA with significant efficiency. nih.govnih.gov

The kinetic parameters reveal a high catalytic efficiency (kcat/Km) of 1.6 x 10^6 M-1s-1 for gentisyl-CoA hydrolysis at physiological pH. nih.govnih.gov While the preferred substrate is gentisyl-CoA, the enzyme also processes 3-hydroxybenzoyl-CoA with a kcat/Km of 3.0 x 10^5 M-1s-1, indicating it is a competent, albeit secondary, substrate. nih.govnih.gov In contrast, other tested acyl-CoA thioesters showed minimal to no activity, highlighting the enzyme's specificity for these hydroxylated benzoyl-CoA derivatives. nih.govnih.gov The gene for this thioesterase is located near a cluster of genes implicated in gentisate oxidative degradation, suggesting its physiological role is tied to this pathway. nih.govresearchgate.net

Interestingly, a comparative study with 4-hydroxybenzoyl-CoA thioesterase from Pseudomonas sp. strain CBS3 revealed distinct substrate preferences. asm.org While the Pseudomonas enzyme can hydrolyze 3-hydroxybenzoyl-CoA and gentisyl-CoA, its kcat/Km for these substrates is significantly lower (55-fold and 20-fold, respectively) than for its preferred substrate, 4-hydroxybenzoyl-CoA. nih.govasm.org This underscores the specialized nature of these thioesterases in discriminating between closely related aromatic acyl-CoA molecules.

Table 1: Kinetic Parameters of Gentisyl-CoA Thioesterase (BH1999) and Pseudomonas 4-Hydroxybenzoyl-CoA Thioesterase

Enzyme Substrate kcat (s-1) Km (µM) kcat/Km (M-1s-1)
Gentisyl-CoA Thioesterase (BH1999) Gentisyl-CoA - - 1.6 x 10^6
3-Hydroxybenzoyl-CoA 36-fold higher than 4-hydroxybenzoyl-CoA ~25-fold smaller than 4-hydroxybenzoyl-CoA 3.0 x 10^5
4-Hydroxybenzoyl-CoA - - -
***Pseudomonas* 4-Hydroxybenzoyl-CoA Thioesterase** 4-Hydroxybenzoyl-CoA - - -
3-Hydroxybenzoyl-CoA Similar to 4-hydroxybenzoyl-CoA - 55-fold smaller than 4-hydroxybenzoyl-CoA
Gentisyl-CoA - - 20-fold lower than 4-hydroxybenzoyl-CoA

Data compiled from multiple sources. nih.govnih.govasm.org

Structural Basis of Thioesterase Function in Aromatic Compound Metabolism

Thioesterases involved in aromatic compound metabolism often belong to the hotdog-fold superfamily of enzymes. nih.govnih.gov This structural motif, characterized by a core of antiparallel β-sheets wrapped by α-helices, provides the scaffold for the active site. nih.gov Both gentisyl-CoA thioesterase and 4-hydroxybenzoyl-CoA thioesterase share this common backbone fold. nih.govnih.gov

A key feature of their catalytic mechanism is the utilization of an active site aspartate residue to facilitate catalysis. nih.govnih.gov However, despite these similarities, significant differences exist in the catalytic contribution of this aspartate, the pH dependence of the reaction, and substrate specificity between the two enzymes. nih.govnih.gov The structural architecture of the active site, including the specific amino acid residues that line the substrate-binding pocket, dictates the preference for different hydroxylated benzoyl-CoA isomers. nih.gov For instance, in the 4-hydroxybenzoyl-CoA thioesterase from Arthrobacter sp., the active site is formed by residues from three of the four subunits in the tetrameric structure, with Glu73 acting as the catalytic base. nih.gov This intricate arrangement underscores how subtle variations in protein structure can lead to profound differences in substrate recognition and catalytic function among thioesterases. nih.gov

Polyketide Synthases Utilizing 3-Hydroxybenzoyl-CoA

Polyketide synthases (PKSs) are a family of enzymes that biosynthesize a vast array of natural products through the iterative condensation of small carboxylic acid units. mdpi.com Type III PKSs, in particular, are known for their relatively simple homodimeric structure and their ability to produce aromatic polyketides from various starter molecules, including 3-hydroxybenzoyl-CoA. mdpi.comacs.org

Benzophenone (B1666685) Synthase (BPS) as an Example of Type III PKS

Benzophenone synthase (BPS) is a type III PKS that plays a pivotal role in the biosynthesis of xanthones and other benzophenone derivatives in plants. nih.govfrontiersin.org BPS enzymes from different plant species exhibit distinct substrate preferences. While BPS from Hypericum androsaemum preferentially uses benzoyl-CoA, the BPS from Centaurium erythraea favors 3-hydroxybenzoyl-CoA as its starter substrate. mdpi.comnih.gov This specificity directs the synthesis towards different downstream products. For example, the use of 3-hydroxybenzoyl-CoA by C. erythraea BPS leads to the formation of 2,3',4,6-tetrahydroxybenzophenone, a precursor to xanthones. mdpi.comnih.gov

BPS, along with the closely related biphenyl (B1667301) synthase (BIS), constitutes a distinct evolutionary branch within the type III PKS family, specialized for utilizing benzoic acid-derived substrates. nih.goviastate.edu This is in contrast to the more common chalcone (B49325) synthases (CHS) and stilbene (B7821643) synthases (STS), which typically use cinnamoyl-CoA derivatives. nih.gov

Mechanistic Aspects of Chain Elongation and Cyclization

The catalytic cycle of BPS begins with the loading of the starter molecule, such as 3-hydroxybenzoyl-CoA, onto a conserved active site cysteine residue. acs.orgnih.gov This is followed by a series of three iterative decarboxylative condensations with malonyl-CoA as the extender unit. mdpi.comfrontiersin.org Each condensation step adds a two-carbon unit to the growing polyketide chain, which remains tethered to the enzyme as a thioester. acs.org

After the formation of a linear tetraketide intermediate, the enzyme catalyzes an intramolecular cyclization reaction. mdpi.com In the case of BPS, this occurs via a C6-to-C1 Claisen condensation, a mechanism shared with chalcone synthases. mdpi.com This cyclization, followed by aromatization, results in the formation of the characteristic benzophenone scaffold. The specific starter unit, such as the hydroxyl group at the 3-position of the benzoyl ring from 3-hydroxybenzoyl-CoA, is incorporated into the final product, influencing its structure and subsequent biological activity. mdpi.com

Substrate Preferences and Mutational Analysis of Active Sites

The substrate specificity of BPS is determined by the architecture of its active site cavity. iastate.edunih.gov Structural studies and mutational analyses have provided significant insights into the molecular determinants of this specificity. For example, the crystal structure of BPS from Garcinia mangostana reveals that residues such as Met264, Tyr266, and Gly339 are crucial for favoring the binding of benzoyl-CoA over the bulkier 4-coumaroyl-CoA. nih.govresearchgate.net

Mutagenesis studies have demonstrated that the substrate preference of type III PKSs can be dramatically altered. In one study, mutating three residues in the active site of a chalcone synthase to their counterparts in BPS (L263M/F265Y/S338G) resulted in a mutant enzyme that preferred benzoyl-CoA. mdpi.com Conversely, a single point mutation (T135L) in the active site of BPS from H. androsaemum transformed it into a phenylpyrone synthase, altering both its substrate and product specificity. nih.govresearchgate.net This mutation is thought to create a new pocket that accommodates the phenyl group of an intermediate, thereby limiting the polyketide elongation and changing the cyclization outcome. researchgate.net Interestingly, while 3-hydroxybenzoyl-CoA is the second-best starter for the wild-type BPS, it acts as a poor substrate and potential inhibitor for the T135L mutant, suggesting that the hydroxylated aryl moiety may become trapped in this newly formed pocket. researchgate.net These findings highlight the plasticity of type III PKS active sites and provide a basis for engineering novel biocatalysts.

Table 2: Key Amino Acid Residues Influencing Substrate Specificity in Benzophenone Synthase (BPS)

Enzyme Source Residue(s) Role in Substrate Specificity
Garcinia mangostana BPS Met264, Tyr266, Gly339 Crucial for preferential binding of benzoyl-CoA over 4-coumaroyl-CoA. nih.govresearchgate.net
Hypericum androsaemum BPS Thr135 Mutation to Leucine (T135L) alters substrate and product specificity, converting BPS to a phenylpyrone synthase. nih.govresearchgate.net
Hypericum androsaemum CHS L263, F265, S338 Mutation to corresponding BPS residues (M, Y, G) shifts preference from p-coumaroyl-CoA to benzoyl-CoA. mdpi.com

This table summarizes findings from various mutational and structural studies.

Microbial Systems and Ecological Relevance

Fermenting Bacteria: Sporotomaculum hydroxybenzoicum

Sporotomaculum hydroxybenzoicum is a strictly anaerobic bacterium capable of fermenting 3-hydroxybenzoate to acetate, butyrate, and CO2. d-nb.infoscite.aimicrobiologyresearch.org This fermentation process is energetically favorable under standard conditions and does not rely on the removal of fermentation products to proceed. d-nb.info

A distinctive feature of 3-hydroxybenzoate metabolism in S. hydroxybenzoicum is the activation of the substrate to 3-hydroxybenzoyl-CoA via a CoA-transferase reaction. d-nb.inforesearchgate.netnih.gov This mechanism is energetically more conservative than the ATP-consuming ligase reaction used by denitrifying bacteria. researchgate.net In this reaction, acetyl-CoA or butyryl-CoA serves as the CoA donor. d-nb.inforesearchgate.netnih.gov This use of a CoA-transferase for substrate activation is an important exception to the general principle of activating aromatic acids via CoA ligases and reflects the energy constraints faced by this fermenting bacterium. researchgate.net

Following its formation, 3-hydroxybenzoyl-CoA undergoes reductive dehydroxylation to form benzoyl-CoA. d-nb.infonih.govebi.ac.uk This reaction has been observed in cell-free extracts with cob(I)alamin acting as a low-potential electron donor, although evidence for it being the physiological electron donor is not conclusive. d-nb.infonih.govuni-konstanz.de During the degradation of 3-hydroxybenzoate by S. hydroxybenzoicum, benzoate (B1203000) transiently accumulates in the medium, indicating that the pathway proceeds via benzoyl-CoA as a central intermediate. d-nb.infomicrobiologyresearch.org Dense cell suspensions of S. hydroxybenzoicum grown on 3-hydroxybenzoate can readily degrade benzoate without a lag phase. d-nb.inforesearchgate.net

The table below outlines the initial steps in the fermentation of 3-hydroxybenzoate by Sporotomaculum hydroxybenzoicum.

StepReactant(s)Enzyme/CofactorProduct(s)
Activation3-Hydroxybenzoate + Acetyl-CoA/Butyryl-CoA3-Hydroxybenzoate CoA-transferase3-Hydroxybenzoyl-CoA + Acetate/Butyrate
Reductive Dehydroxylation3-Hydroxybenzoyl-CoAReductase (Cob(I)alamin as potential e- donor)Benzoyl-CoA

Unique CoA-Transferase Activation Mechanism

Other Relevant Microorganisms (e.g., Pseudomonas, Bacillus)

Besides the well-studied examples of Thauera and Sporotomaculum, other microorganisms also metabolize 3-hydroxybenzoyl-CoA.

In a denitrifying Pseudomonas species, an enzyme that reductively dehydroxylates 3-hydroxybenzoyl-CoA is induced during anaerobic growth with 3-hydroxybenzoate. nih.gov This bacterium also exhibits a novel aerobic pathway for benzoate oxidation that proceeds via benzoyl-CoA and 3-hydroxybenzoyl-CoA. ebi.ac.uknih.gov A specific benzoyl-CoA 3-monooxygenase is induced during aerobic growth on benzoate, which converts benzoyl-CoA to 3-hydroxybenzoyl-CoA. nih.gov

In Bacillus halodurans, a recombinant protein, BH1999, has been shown to function as a gentisyl-CoA thioesterase and also exhibits significant activity towards 3-hydroxybenzoyl-CoA, hydrolyzing it with a kcat/Km of 3.0 × 10^5 M⁻¹ s⁻¹. nih.gov This suggests a potential role for 3-hydroxybenzoyl-CoA as an intermediate in aromatic degradation pathways in this organism. nih.gov

Biogeochemical Cycles and Environmental Significance of 3-Hydroxybenzoyl-CoA Metabolism

The metabolism of 3-hydroxybenzoyl-CoA is a critical juncture in the anaerobic degradation of a wide array of aromatic compounds, thereby playing a significant role in biogeochemical cycles, particularly the global carbon cycle. In anoxic environments such as sediments, aquifers, and wastewater treatment systems, the breakdown of complex organic matter, including lignin (B12514952) monomers and pollutants, often converges on the formation of hydroxylated benzoic acids. The subsequent conversion of these compounds via 3-hydroxybenzoyl-CoA channels carbon into central metabolic pathways, making it accessible to a diverse range of microorganisms.

The environmental significance of 3-hydroxybenzoyl-CoA metabolism is intrinsically linked to its role as a key intermediate. Many natural and xenobiotic aromatic compounds are initially transformed through various peripheral pathways into a limited number of central intermediates, with benzoyl-CoA being one of the most common. oup.comacs.orgysu.edu The pathway involving 3-hydroxybenzoyl-CoA represents a crucial route for feeding a variety of substrates into this central benzoyl-CoA pathway. d-nb.infooup.com This metabolic channeling is essential for the complete mineralization of aromatic compounds to carbon dioxide or their conversion into microbial biomass, thus preventing the accumulation of potentially toxic intermediates in the environment. researchgate.net

The degradation of 3-hydroxybenzoate itself, which proceeds through 3-hydroxybenzoyl-CoA, is carried out by various physiologically distinct groups of anaerobic bacteria, including fermenting, denitrifying, and sulfate-reducing bacteria. d-nb.infouni-konstanz.denih.govuni-konstanz.de This highlights the widespread importance of this pathway across different redox zones in anoxic habitats.

In denitrifying bacteria, such as Thauera aromatica, the metabolism of 3-hydroxybenzoate is linked to the nitrogen cycle. uni-konstanz.denih.gov These bacteria couple the oxidation of aromatic compounds to the reduction of nitrate (B79036) (NO₃⁻) or nitrite (B80452) (NO₂⁻) to nitrogen gas (N₂), a process known as denitrification. uni-konstanz.denih.gov The initial step in the anaerobic degradation of 3-hydroxybenzoate in these organisms is its activation to 3-hydroxybenzoyl-CoA by an ATP-consuming ligase. uni-konstanz.denih.gov The subsequent metabolism of 3-hydroxybenzoyl-CoA provides the electrons necessary for denitrification. This metabolic link is a key process in the removal of fixed nitrogen from anoxic environments, thereby influencing nutrient availability and mitigating the effects of eutrophication.

The metabolism of 3-hydroxybenzoyl-CoA is also of significant interest for bioremediation. The ability of microorganisms to degrade pollutants, such as aromatic hydrocarbons and their derivatives, via this pathway offers potential for cleaning up contaminated sites. acs.org For instance, the anaerobic degradation of catechol, a common pollutant, can proceed through its conversion to protocatechuate, which is then metabolized via 3-hydroxybenzoyl-CoA in bacteria like Thauera aromatica. nih.govasm.org Understanding the enzymatic and regulatory mechanisms of the 3-hydroxybenzoyl-CoA pathway is therefore crucial for developing effective bioremediation strategies for anoxic environments.

The tables below summarize key research findings on the microbial metabolism of 3-hydroxybenzoyl-CoA and its environmental relevance.

Table 1: Microbial Degradation of 3-Hydroxybenzoate via 3-Hydroxybenzoyl-CoA

MicroorganismMetabolic TypeKey StepsEnvironmental NicheReference(s)
Sporotomaculum hydroxybenzoicumFermentingActivation to 3-hydroxybenzoyl-CoA via CoA-transferase; Reductive dehydroxylation to benzoyl-CoA.Anoxic sediments d-nb.info, nih.gov, scite.ai
Thauera aromaticaDenitrifyingActivation to 3-hydroxybenzoyl-CoA via an inducible CoA ligase; Reduction by benzoyl-CoA reductase.Anoxic, nitrate-rich environments nih.gov, researchgate.net
Nitrate-reducing bacterium strain Asl-3DenitrifyingActivation to 3-hydroxybenzoyl-CoA in an ATP-consuming reaction.Activated sludge uni-konstanz.de, nih.gov
Nitrate-reducing bacterium strain BoNHBDenitrifyingDegradation through hydroxylation reactions.Not specified researchgate.net, researchgate.net
Desulfobacterium sp. strain Cat2Sulfate-reducingReduces protocatechuyl-CoA to 3-hydroxybenzoyl-CoA.Anoxic, sulfate-rich environments nih.gov

Table 2: Key Enzymes in 3-Hydroxybenzoyl-CoA Metabolism

EnzymeReactionMicroorganism ExampleSignificanceReference(s)
3-Hydroxybenzoate-CoA ligase3-hydroxybenzoate + ATP + CoA → 3-hydroxybenzoyl-CoA + AMP + PPiThauera aromaticaInducible enzyme, key for entry into the degradation pathway in denitrifiers. nih.gov, researchgate.net
3-Hydroxybenzoyl-CoA:acetyl-CoA/butyryl-CoA transferase3-hydroxybenzoate + acetyl-CoA/butyryl-CoA → 3-hydroxybenzoyl-CoA + acetate/butyrateSporotomaculum hydroxybenzoicumEnergy-conserving activation step in fermenting bacteria. d-nb.info, ebi.ac.uk, nih.gov
Benzoyl-CoA 3-monooxygenaseBenzoyl-CoA + NADPH + O₂ → 3-hydroxybenzoyl-CoA + NADP⁺ + H₂OPseudomonas sp.Aerobic pathway for the formation of 3-hydroxybenzoyl-CoA. ebi.ac.uk, nih.gov
Benzoyl-CoA reductaseReduces 3-hydroxybenzoyl-CoA to a cyclic dienoyl-CoA.Thauera aromaticaA key, ATP-dependent dearomatizing enzyme in the central pathway. nih.gov, nih.gov

Genetic and Regulatory Mechanisms

Identification and Characterization of Gene Clusters

The genes responsible for the anaerobic degradation of 3-hydroxybenzoate are typically organized into clusters. A notable example is the hbd gene cluster found in the β-proteobacterium Aromatoleum sp. CIB, which is responsible for the anaerobic degradation of 3-hydroxybenzoate. nih.govboll-group.de This cluster is structured into three catabolic operons. nih.govboll-group.de Similarly, in Azoarcus sp. CIB, an orthologous hbd gene cluster is present, suggesting its role in 3-hydroxybenzoate degradation. researchgate.net In Thauera aromatica, a cluster of six adjacent genes has been identified that includes the gene for 3-hydroxybenzoate-CoA ligase and other enzymes essential for the pathway. nih.gov

In some bacteria, the degradation of related compounds involves distinct but analogous gene clusters. For instance, the mbd (B1208404) cluster in Azoarcus sp. CIB encodes the 3-methylbenzoyl-CoA pathway for the anaerobic catabolism of 3-methylbenzoate (B1238549) and m-xylene. researchgate.netresearchgate.net This cluster contains genes for a 3-methylbenzoate-CoA ligase and a 3-methylbenzoyl-CoA reductase. researchgate.net The organization of these catabolic genes into operons is a common strategy that allows for coordinated regulation of the entire metabolic pathway. nih.govboll-group.deresearchgate.net The presence of these clusters in different bacterial species, sometimes associated with mobile genetic elements, suggests that horizontal gene transfer has played a role in their dissemination. nih.gov

Genomic analysis of various bacteria reveals the presence of multiple gene clusters related to aromatic compound degradation. For example, the genome of Azoarcus sp. strain EbN1 contains a specific gene cluster for 3-hydroxybenzoate degradation that includes paralogs (hbrABCD genes) of the genes encoding benzoyl-CoA reductase (bzdNOPQ genes). researchgate.net This suggests the evolution of a specialized 3-hydroxybenzoyl-CoA reductase in this strain. researchgate.net

Transcriptional Regulation of 3-Hydroxybenzoyl-CoA Related Enzymes

The expression of genes involved in 3-hydroxybenzoyl-CoA metabolism is a highly regulated process, primarily controlled at the transcriptional level. This ensures that the cell's resources are used efficiently, with enzymes being produced only in the presence of their specific substrates.

The synthesis of enzymes for the 3-hydroxybenzoate degradation pathway is induced by the presence of specific aromatic compounds. nih.govboll-group.denih.gov In Aromatoleum sp. CIB, the breakdown of substances like m-cresol (B1676322) and catechol leads to the formation of 3-hydroxybenzoate, which then induces the expression of the hbd genes. nih.govboll-group.de Similarly, in Thauera aromatica, the capacity to metabolize 3-hydroxybenzoate is only present when the cells are grown on this substrate, indicating a substrate-inducible system. nih.govresearchgate.net The initial enzyme, 3-hydroxybenzoate-CoA ligase, is specifically induced under these conditions. nih.gov

In some cases, the regulatory system can be triggered by intermediates of related pathways. For example, in Comamonas testosteroni CNB-1, the intermediate benzoyl-CoA, formed during benzoate (B1203000) degradation, can induce the expression of the genA gene, which is part of the gentisate pathway, even though this pathway is not directly involved in benzoate breakdown. nih.govasm.org This cross-regulation highlights the intricate network controlling aromatic compound catabolism. The expression of these catabolic genes is also often subject to carbon catabolite repression, where the presence of more favorable non-aromatic carbon sources can suppress their transcription. nih.govresearchgate.net

Transcriptional regulators are key to controlling the expression of 3-hydroxybenzoyl-CoA-related gene clusters. A prominent family of these regulators is the TetR family. In Aromatoleum sp. CIB, a TetR family transcriptional regulator, HbdR, is encoded by the hbdR gene located within the hbd cluster. nih.govboll-group.deresearchgate.net HbdR acts as a repressor, binding to a conserved palindromic operator sequence in the promoters of the three catabolic operons (PhbdN, PhbdE, and PhbdH), thereby suppressing their transcription in the absence of an inducer. nih.govboll-group.de

Another example of a TetR family regulator is FcbR, which controls the fcb operon responsible for 4-chlorobenzoate (B1228818) degradation in Comamonas sediminis. asm.orgasm.org FcbR represses the expression of the operon by binding to its promoter region. asm.orgasm.org The knockout of the fcbR gene leads to constitutive expression of the fcb cluster, confirming its role as a repressor. asm.orgasm.org Other types of regulators, such as the MarR-type regulator GenR in Comamonas testosteroni, also play a role in controlling pathways related to aromatic acid degradation. nih.gov

The activity of regulatory proteins is modulated by small molecules known as effectors. These molecules bind to the regulator, causing a conformational change that alters its DNA-binding affinity. For the HbdR regulator in Aromatoleum sp. CIB, the effector molecules are 3-hydroxybenzoyl-CoA and benzoyl-CoA. nih.govboll-group.deresearchgate.net When these CoA-thioesters bind to HbdR, they induce a change that prevents the regulator from binding to its operator sites, leading to the derepression and subsequent expression of the hbd genes. nih.govboll-group.de

Similarly, for the FcbR regulator, the effector molecule is 4-chlorobenzoyl-CoA. asm.orgasm.org This intermediate of the 4-chlorobenzoate degradation pathway binds to FcbR, preventing it from binding to the promoter and thus allowing transcription of the fcb operon. asm.orgasm.org In the case of the GenR regulator in Comamonas testosteroni, gentisate, 3-hydroxybenzoate, and benzoyl-CoA all act as effectors, preventing GenR from binding to its target DNA sequence and thereby inducing gene expression. nih.gov This mechanism of effector-mediated control ensures that the catabolic pathway is activated precisely when its initial substrate or a key intermediate is present.

Role of Regulatory Proteins (e.g., TetR Family Regulators)

Evolutionary Aspects of 3-Hydroxybenzoyl-CoA Pathways

The metabolic pathways for aromatic compounds, including those involving 3-hydroxybenzoyl-CoA, have undergone significant evolution, leading to a diversity of enzymes and regulatory strategies across different microorganisms.

Acyl-CoA ligases and reductases are key enzymes in these pathways, and their evolution reflects adaptation to a wide range of aromatic substrates. Acyl-CoA ligases, which activate aromatic acids by converting them to their corresponding CoA-thioesters, show varying degrees of substrate specificity. nih.gov For instance, the 3-hydroxybenzoate-CoA ligase from Thauera aromatica is inducible and relatively specific, while the benzoate-CoA ligase from the same organism does not act on hydroxybenzoate analogs. nih.govresearchgate.net In contrast, the 4-hydroxybenzoate-CoA ligase from Rhodopseudomonas palustris exhibits broad substrate affinity. nih.gov This diversity allows different bacteria to efficiently channel a variety of aromatic compounds into central metabolic pathways like the benzoyl-CoA pathway. nih.gov The presence of multiple aryl-CoA ligase genes in a single organism, such as in T. aromatica, may facilitate rapid switching between different degradation pathways depending on substrate availability. researchgate.net

Reductases, which catalyze the challenging dearomatization of the stable benzene (B151609) ring, also show evolutionary diversification. Two main types of ATP-dependent benzoyl-CoA reductases have been identified based on sequence comparisons. nih.gov Furthermore, some organisms have evolved specialized reductases for substituted benzoyl-CoA derivatives. For example, in Azoarcus sp. strain EbN1, the hbrABCD genes are paralogs of the benzoyl-CoA reductase genes and are suggested to encode a specific 3-hydroxybenzoyl-CoA reductase. researchgate.net This specialization likely provides a more efficient degradation of 3-hydroxybenzoate compared to using a generalist benzoyl-CoA reductase. The acquisition of gene clusters for these pathways through horizontal gene transfer appears to be a significant factor in the evolutionary spread and adaptation of these metabolic capabilities among bacteria. nih.govresearchgate.net

Adaptations to Anoxic Environments

The anaerobic breakdown of phenolic compounds, such as m-cresol, catechol, and certain derivatives of lignin (B12514952), converges on the formation of 3-hydroxybenzoate and its activated form, 3-Hydroxybenzoyl-CoA, as a central intermediate. nih.govresearchgate.net Bacteria in anoxic environments have evolved specific genetic and regulatory mechanisms to channel this compound into catabolic pathways, ultimately leading to the generation of acetyl-CoA. csic.es These adaptations often involve a combination of enzymes shared with other aromatic degradation pathways and enzymes specifically induced for 3-hydroxybenzoate metabolism. nih.govnih.gov

In denitrifying bacteria like Thauera aromatica and Aromatoleum sp. CIB, the anaerobic metabolism of 3-hydroxybenzoate is a well-studied model system. nih.govnih.gov The initial step is the activation of 3-hydroxybenzoate to its coenzyme A (CoA) thioester, 3-Hydroxybenzoyl-CoA. This reaction is catalyzed by an inducible 3-hydroxybenzoate–CoA ligase, an enzyme that is specifically synthesized when cells are grown on 3-hydroxybenzoate. nih.govnih.govuni-konstanz.de

Following its formation, 3-Hydroxybenzoyl-CoA undergoes a crucial dearomatization step. In T. aromatica, this reduction is catalyzed by benzoyl-CoA reductase, the same enzyme used in the general benzoyl-CoA degradation pathway. nih.govnih.gov This enzyme reduces 3-Hydroxybenzoyl-CoA almost as efficiently as its primary substrate, benzoyl-CoA, in an ATP-dependent reaction. nih.govnih.gov However, the further metabolism of the resulting hydroxyl-substituted alicyclic dienoyl-CoA product requires a set of specific enzymes. nih.govnih.gov

Genomic and proteomic studies have identified specific gene clusters responsible for the anaerobic degradation of 3-hydroxybenzoate. In Aromatoleum sp. CIB and Azoarcus sp. CIB, a cluster of genes, designated hbd (3-hydroxybenzoate degradation), is induced under anoxic conditions in the presence of 3-hydroxybenzoate. nih.govcsic.esresearchgate.net This cluster is organized into three catabolic operons and includes a regulatory gene, hbdR. nih.gov The hbdR gene encodes a transcriptional regulator from the TetR family that represses the expression of the catabolic genes. nih.gov The presence of 3-Hydroxybenzoyl-CoA, along with benzoyl-CoA, acts as an effector molecule, binding to the HbdR repressor and inducing the expression of the hbd genes. nih.govresearchgate.net

Furthermore, the expression of these genes is subject to broader cellular regulation. It is induced in oxygen-deprived conditions through the action of the AcpR transcriptional activator and is repressed in the presence of more favorable non-aromatic carbon sources, a phenomenon known as carbon catabolite repression. nih.govresearchgate.net In some bacteria, such as Azoarcus sp. strain EbN1, gene clusters contain paralogs of the benzoyl-CoA reductase genes, suggesting the existence of a specific 3-hydroxybenzoyl-CoA reductase isoenzyme. csic.esresearchgate.net The subsequent steps involve a series of β-oxidation-like reactions that process the ring-cleavage product into glutaryl-CoA and finally into acetyl-CoA. csic.es

The fermenting bacterium Sporotomaculum hydroxybenzoicum employs a different initial strategy. It activates 3-hydroxybenzoate to 3-Hydroxybenzoyl-CoA via a CoA-transferase reaction, using acetyl-CoA or butyryl-CoA as the CoA donor. d-nb.info Subsequently, it reductively dehydroxylates 3-Hydroxybenzoyl-CoA to form benzoyl-CoA, which then enters the common degradation pathway. d-nb.info

The following table summarizes the key genetic components and their functions identified in the anaerobic degradation of 3-hydroxybenzoate.

Gene/ProteinFunctionOrganism(s)
hbd gene clusterEncodes enzymes for anaerobic 3-hydroxybenzoate degradationAromatoleum sp. CIB, Azoarcus sp. CIB
HbcL3-hydroxybenzoate-CoA ligase (activates substrate)T. aromatica
BcrABCD / BzdNOPQBenzoyl-CoA reductase (reduces 3-Hydroxybenzoyl-CoA)T. aromatica
HbrABCDPutative specific 3-hydroxybenzoyl-CoA reductaseAzoarcus sp. strain EbN1
HbdRTetR-family transcriptional repressor of hbd genesAromatoleum sp. CIB
AcpRTranscriptional activator inducing expression in anoxic conditionsAromatoleum sp. CIB
CoA-transferaseActivates 3-hydroxybenzoate using acetyl-CoA or butyryl-CoA as donorSporotomaculum hydroxybenzoicum

Analytical Methodologies for Research Applications

Extraction and Sample Preparation from Biological Matrices

The analysis of 3-hydroxybenzoyl-CoA from biological sources, such as bacterial cell extracts, necessitates meticulous extraction and sample preparation to ensure the integrity of the analyte and remove interfering substances. A common procedure involves stopping enzymatic reactions, often by acidification with formic acid or perchloric acid, followed by centrifugation to remove denatured proteins. nih.govnih.gov For instance, in studies involving the bacterium Thauera aromatica, reaction mixtures were quenched with formic acid before HPLC analysis. nih.gov

Solid-phase extraction (SPE) is another technique employed for the purification of 3-hydroxybenzoyl-CoA and other CoA esters. This method allows for the separation of the target compound from a complex mixture by adsorbing it onto a solid support, washing away impurities, and then eluting the purified compound. This is particularly useful for preparing samples for subsequent analysis by HPLC or mass spectrometry.

In some experimental setups, samples are prepared under strictly anaerobic conditions to prevent the degradation of oxygen-sensitive enzymes and intermediates. nih.gov This can involve the use of an anoxic chamber and pre-reduced buffers and reagents. d-nb.info The preparation of cell-free extracts often involves cell disruption through methods like French press treatment, followed by ultracentrifugation to separate the soluble fraction containing the enzymes and metabolites of interest. d-nb.infonih.gov

High-Performance Liquid Chromatography (HPLC) for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of 3-hydroxybenzoyl-CoA. It allows for the separation, identification, and quantification of the compound in complex mixtures. nih.govnih.govd-nb.info

Spectrophotometric Detection (UV)

Following separation by HPLC, 3-hydroxybenzoyl-CoA is commonly detected using a UV spectrophotometer or a diode array detector. nih.govd-nb.info The compound exhibits a characteristic UV absorption spectrum, which allows for its identification and quantification. The UV absorption spectrum of 3-hydroxybenzoyl-CoA has been documented, and its absorbance is monitored at specific wavelengths for quantification. nih.govresearchgate.net For example, in studies of aromatic compound metabolism, the detection of 3-hydroxybenzoic acid, a related compound, was performed at 294 nm. nih.gov The selection of an appropriate wavelength is crucial for achieving sensitivity and specificity in the analysis.

Optimization of Chromatographic Conditions

The successful separation of 3-hydroxybenzoyl-CoA from other related compounds by HPLC depends on the careful optimization of chromatographic conditions. This includes the choice of the stationary phase (column), the mobile phase composition, and the elution method (isocratic or gradient).

Reversed-phase columns, such as those with C18 (ODS) stationary phases, are frequently used for the analysis of CoA esters. nih.govcore.ac.uk The mobile phase typically consists of a buffer, such as potassium phosphate (B84403), and an organic modifier like acetonitrile (B52724) or methanol. nih.govnih.gov A gradient elution, where the concentration of the organic modifier is increased over time, is often employed to achieve better separation of compounds with different polarities. For instance, a linear gradient of acetonitrile in potassium phosphate buffer has been used to separate various benzoyl-CoA derivatives, including 3-hydroxybenzoyl-CoA. nih.gov The retention time of 3-hydroxybenzoyl-CoA under specific HPLC conditions serves as a key identifier. For example, under one set of conditions, 3-hydroxybenzoyl-CoA had a retention time of 25.8 minutes, while in another system, it was 27 minutes. nih.govnih.gov

Factors such as pH, flow rate, and column temperature can also be adjusted to optimize the separation. japsonline.comajol.infoiosrphr.org The pH of the mobile phase is particularly important as it can affect the ionization state of the analyte and thus its retention on the column.

Mass Spectrometry (MS) and Tandem MS (MS/MS) Approaches

Mass spectrometry (MS) and tandem mass spectrometry (MS/MS) provide highly sensitive and specific methods for the identification and quantification of 3-hydroxybenzoyl-CoA. nih.govvu.edu.au

LC-ESI-MS/MS for Sensitive Detection

The coupling of liquid chromatography with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) is a powerful tool for the analysis of 3-hydroxybenzoyl-CoA. vu.edu.au ESI is a soft ionization technique that allows for the analysis of large and thermally labile molecules like CoA esters. science.gov In one study, electrospray mass spectroscopy of purified 3-hydroxybenzoyl-CoA showed a mass peak (mass plus H+) of 888.0, which is very close to its theoretical value of 888.2. nih.gov This high mass accuracy aids in the confident identification of the compound.

LC-ESI-MS/MS allows for the selection of a specific precursor ion (the molecular ion of 3-hydroxybenzoyl-CoA) and the monitoring of its characteristic fragment ions (product ions). This technique, known as multiple reaction monitoring (MRM), significantly enhances the selectivity and sensitivity of the analysis, allowing for the detection of the compound even at low concentrations in complex biological samples. vu.edu.auescholarship.orgmdpi.comnih.gov

Quantitative Analysis in Research Settings

In research settings, LC-MS/MS is increasingly used for the quantitative analysis of metabolites like 3-hydroxybenzoyl-CoA. vu.edu.auscience.gov This approach offers advantages over UV detection in terms of specificity and sensitivity. Quantitative analysis often involves the use of internal standards, which are structurally similar compounds added to the sample at a known concentration to correct for variations in sample preparation and instrument response. researchgate.net By comparing the signal intensity of the analyte to that of the internal standard, a precise and accurate quantification can be achieved. Calibration curves are generated using standard solutions of 3-hydroxybenzoyl-CoA at different concentrations to establish a linear relationship between concentration and instrument response. mdpi.com

Spectrophotometric Assays for Enzyme Activity Measurement

The activity of enzymes involved in the metabolism of 3-hydroxybenzoyl-CoA can be quantified using various spectrophotometric methods. These assays are often continuous and rely on monitoring changes in the absorbance of light at a specific wavelength, which corresponds to the consumption of a substrate or the formation of a product.

A primary method for measuring the activity of enzymes like 3-hydroxybenzoate-CoA ligase is a coupled spectrophotometric assay. nih.govnih.gov This technique links the formation of 3-hydroxybenzoyl-CoA to another reaction that produces a measurable change in absorbance. For instance, the activity of 3-hydroxybenzoate-CoA ligase from the denitrifying bacterium Thauera aromatica has been determined using such a coupled system. nih.govnih.gov The apparent Km values for aromatic substrates in this assay were determined at saturating concentrations of ATP (4 mM) and Coenzyme A (2 mM), with the aromatic substrate concentrations varying. nih.gov

For reductive enzymes like 3-hydroxybenzoyl-CoA reductase, a continuous spectrophotometric assay can be employed by monitoring the oxidation of a reduced electron donor. nih.gov In studies with T. aromatica, the activity of an enriched 3-hydroxybenzoyl-CoA reductase was measured by following the 3-hydroxybenzoyl-CoA- and MgATP-dependent oxidation of reduced methyl viologen at 730 nm (ε₇₃₀ = 2,400 M⁻¹ cm⁻¹). nih.gov This assay must be performed under strictly anaerobic conditions in stoppered glass cuvettes. nih.gov However, this specific test is not suitable for use with crude cell extracts due to high rates of methyl viologen oxidation in the absence of the specific substrate. nih.gov A similar assay principle is used for 4-hydroxybenzoyl-CoA reductase, where the oxidation of reduced methyl viologen is also monitored. acs.org

Another approach involves a continuous photometric assay for transferase enzymes. For example, 3-hydroxybenzoate CoA-transferase activity in Sporotomaculum hydroxybenzoicum was measured using a reaction mixture containing 100 mM sodium acetate, 1.0 mM 5,5′-dithiobis(2-nitrobenzoate) (DTNB), and 0.1 mM 3-hydroxybenzoyl-CoA in a phosphate buffer. d-nb.info The reaction, which involves the release of Coenzyme A, is monitored by the reaction of the free thiol group with DTNB, which produces a colored product. This general principle of using DTNB to detect Coenzyme A release is also applied in assays for other enzymes like HMG-CoA synthase. researchgate.net

Challenges in these assays include the presence of interfering enzymes in cell extracts. High thioesterase activity, which rapidly hydrolyzes the 3-hydroxybenzoyl-CoA substrate, can severely hamper accurate measurements and has been noted in extracts from several bacteria. nih.govnih.govuni-konstanz.de

Table 1: Spectrophotometric Assays for Enzymes Acting on 3-Hydroxybenzoyl-CoA

Enzyme Assay Principle Monitored Reaction Wavelength (nm) Key Reagents Source
3-Hydroxybenzoate-CoA Ligase Coupled Assay Formation of 3-hydroxybenzoyl-CoA linked to a subsequent reaction. Not specified ATP, Coenzyme A, 3-hydroxybenzoate nih.govnih.gov
3-Hydroxybenzoyl-CoA Reductase Direct Continuous Assay Oxidation of reduced methyl viologen 730 3-Hydroxybenzoyl-CoA, MgATP, Reduced methyl viologen nih.gov
3-Hydroxybenzoate CoA-Transferase Continuous Assay Release of Coenzyme A Not specified 3-Hydroxybenzoyl-CoA, Acetate, DTNB d-nb.info

Radiochemical Labeling and NMR Studies for Pathway Elucidation

Radiochemical labeling is a powerful technique for tracing the metabolic fate of compounds and elucidating biochemical pathways. By incorporating a radioactive isotope, such as carbon-14 (B1195169) (¹⁴C), into a substrate molecule, researchers can follow the distribution of the label through various intermediates and into final products. nih.gov This method has been instrumental in studying the anaerobic metabolism of 3-hydroxybenzoate.

In research on Thauera aromatica, the reductive conversion of 3-hydroxybenzoyl-CoA was investigated using [phenyl-¹⁴C]3-hydroxybenzoyl-CoA. nih.gov The consumption of the radiolabeled substrate and the formation of a radioactive product were monitored over time. nih.gov The standard assay mixture for this analysis contained [phenyl-¹⁴C]3-hydroxybenzoyl-CoA, an electron donor like titanium(III) citrate, MgATP, and an ATP-regenerating system (phosphoenolpyruvate and pyruvate (B1213749) kinase). nih.gov Samples were taken at various time points, the reaction was stopped, and the products were separated and quantified using High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity monitor. nih.gov This approach allowed researchers to confirm the reduction of the substrate, although in crude cell extracts, the primary observed product was often 3-hydroxybenzoate due to high thioesterase activity. nih.gov The use of radiolabeled precursors is a common strategy in drug development and metabolic studies to understand the biodistribution and fate of a molecule. mdpi-res.comunimi.it

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about molecules and is used to identify intermediates and products in metabolic pathways. While specific NMR studies focusing exclusively on the entire metabolic pathway of 3-hydroxybenzoyl-CoA are not extensively detailed in the provided context, the principles are well-established for related compounds. For example, ³¹P NMR spectroscopy has been used to study the binding of the coenzyme A moiety of 4-hydroxybenzoyl-CoA thioesterase. unm.edu These studies can reveal how the phosphate groups of the coenzyme A molecule interact with the enzyme active site by observing shifts in the ³¹P NMR signals upon binding. unm.edu Such techniques could be applied to study the interaction of 3-hydroxybenzoyl-CoA with its respective enzymes. The chemical structure of 3-hydroxybenzoyl-CoA, with its distinct aromatic ring, thioester linkage, and coenzyme A tail, presents multiple nuclei (¹H, ¹³C, ³¹P) that can be probed by NMR to gain structural and conformational insights. np-mrd.org

Together, radiolabeling and NMR studies offer complementary information for pathway elucidation. Radiochemical assays provide sensitive tracking of metabolic flow, while NMR provides precise structural identification of the molecules involved. nih.gov

Table 2: Research Applications of Radiochemical Labeling for 3-Hydroxybenzoyl-CoA

Application Methodology Key Findings Organism Source
Elucidation of Reductive Pathway Incubation with [phenyl-¹⁴C]3-hydroxybenzoyl-CoA, followed by HPLC with radioactivity monitoring. Confirmed the reductive conversion of 3-hydroxybenzoyl-CoA. High thioesterase activity was identified as a competing reaction in cell extracts. Thauera aromatica nih.gov
Measurement of Reductase Activity Radioactive assay monitoring consumption of [phenyl-¹⁴C]3-hydroxybenzoyl-CoA. Enabled quantification of 3-hydroxybenzoyl-CoA reductase activity in fractions where spectrophotometric assays were not feasible. Thauera aromatica nih.gov

Future Directions and Research Perspectives

Elucidation of Undiscovered Enzymes and Pathways

The microbial world harbors a vast and largely untapped reservoir of enzymatic diversity. While the central pathways for the degradation of aromatic compounds are becoming clearer, many of the specific enzymes and peripheral pathways involved in the metabolism of 3-hydroxybenzoyl-CoA remain to be discovered and characterized.

In the anaerobic degradation of 3-hydroxybenzoate, the initial activation to 3-hydroxybenzoyl-CoA can be catalyzed by either a CoA ligase or a CoA transferase. The use of a CoA transferase, as seen in the fermenting bacterium Sporotomaculum hydroxybenzoicum, has significant energetic implications for the organism and represents a key area for further investigation. The substrate specificity of these activating enzymes also warrants deeper exploration, as some, like the 3-hydroxybenzoate-CoA ligase (HbcL) from Thauera aromatica, have been shown to be promiscuous, acting on a range of aromatic acids. researchgate.net

The reductive dehydroxylation of 3-hydroxybenzoyl-CoA to benzoyl-CoA is another critical step that is not fully understood. While some organisms, like Azoarcus sp. strain EbN1, are suggested to possess a specific 3-hydroxybenzoyl-CoA reductase, others, such as Thauera aromatica, appear to utilize a non-specific benzoyl-CoA reductase for this transformation. researchgate.netuniprot.org The subsequent metabolism of the resulting alicyclic dienoyl-CoA, which still contains the hydroxyl group, likely requires a set of specific enzymes that are yet to be identified. nih.gov

Future research will likely focus on:

Discovering novel enzymes: Employing functional metagenomics and genome mining to identify new CoA ligases, transferases, reductases, and other enzymes involved in 3-hydroxybenzoyl-CoA metabolism from diverse environmental niches.

Characterizing enzyme promiscuity: Understanding the structural and mechanistic basis for the broad or narrow substrate specificity of these enzymes, which could have significant implications for synthetic biology. ebi.ac.uk

Unraveling novel metabolic pathways: Investigating the downstream pathways that process the products of 3-hydroxybenzoyl-CoA reduction, which may reveal new biochemical reactions and metabolic strategies.

Structural Biology of Key Enzymes (e.g., Crotonase Superfamily)

Understanding the three-dimensional structure of the enzymes that interact with 3-hydroxybenzoyl-CoA is crucial for elucidating their mechanisms of action and for guiding protein engineering efforts. Many enzymes that act on acyl-CoA thioesters, including those potentially involved in 3-hydroxybenzoyl-CoA metabolism, belong to large superfamilies like the crotonase superfamily.

Although direct crystal structures of enzymes in complex with 3-hydroxybenzoyl-CoA are not yet widely available, research on related enzymes offers valuable insights. For instance, the crystal structure of 3-hydroxybenzoate hydroxylase from Comamonas testosteroni, which catalyzes the step prior to CoA ligation in some aerobic pathways, has revealed a large tunnel for substrate access to the active site. nih.gov Such structural information is invaluable for understanding substrate recognition and catalysis.

Future research in this area should prioritize:

Crystallization and structural determination: Solving the X-ray crystal structures of key enzymes like 3-hydroxybenzoyl-CoA reductase and specific 3-hydroxybenzoate-CoA ligases, preferably in complex with 3-hydroxybenzoyl-CoA or its analogs.

Investigating enzyme-substrate interactions: Using techniques like site-directed mutagenesis and computational modeling to probe the specific residues involved in binding the 3-hydroxybenzoyl moiety and the CoA scaffold.

Comparative structural analysis: Comparing the structures of enzymes with different substrate specificities (e.g., specific vs. promiscuous reductases) to understand the molecular basis of their selectivity.

Metabolic Engineering and Synthetic Biology Applications

The unique chemistry of 3-hydroxybenzoyl-CoA and the enzymes involved in its metabolism make it an attractive target for metabolic engineering and synthetic biology. By harnessing and manipulating these biological components, it is possible to create novel biosynthetic pathways for the production of valuable chemicals and materials.

3-Hydroxybenzoyl-CoA can serve as a precursor for a variety of compounds. For example, it is a starter molecule for benzophenone (B1666685) synthase (BPS) in some plants, leading to the formation of tetrahydroxybenzophenone, a precursor to xanthones. nih.govmdpi.com The engineering of type III polyketide synthases, like BPS, has already shown promise for producing novel polyketides by altering their substrate and product specificities. nih.govmdpi.com A single point mutation in BPS was shown to convert it into a phenylpyrone synthase, demonstrating the potential for creating new biocatalysts for targeted synthesis. nih.gov

The principles of synthetic biology, such as the modular assembly of genetic parts and the design of novel regulatory circuits, can be applied to construct microbial cell factories that produce 3-hydroxybenzoyl-CoA or its derivatives from simple feedstocks. The development of synthetic pathways for aromatic acid-CoA thioesters is a key step in this process, enabling the biocatalytic production of a wide range of natural products and their analogs. nih.gova-star.edu.sg

Future research and applications in this domain may include:

Production of specialty chemicals: Engineering microorganisms to produce valuable compounds derived from 3-hydroxybenzoyl-CoA, such as specific flavonoids, stilbenoids, or novel polyketides with pharmaceutical or industrial applications. mdpi.comsciepublish.com

Bioremediation: Developing engineered bacteria with enhanced capabilities to degrade recalcitrant aromatic pollutants by optimizing the expression and activity of pathways involving 3-hydroxybenzoyl-CoA.

Development of novel biomaterials: Exploring the use of 3-hydroxybenzoyl-CoA derivatives as monomers for the synthesis of new bioplastics and polymers with unique properties.

Advanced Omics Approaches (Genomics, Transcriptomics, Proteomics)

The advent of high-throughput "omics" technologies has revolutionized the study of microbial metabolism. Genomics, transcriptomics, proteomics, and metabolomics provide a global view of the cellular processes and have been instrumental in advancing our understanding of 3-hydroxybenzoyl-CoA metabolism.

Integrated multi-omics studies on bacteria like Aromatoleum aromaticum and Thauera aromatica have been particularly insightful. asm.orgmpg.dekarger.com These studies have allowed researchers to:

Refine metabolic network models: By correlating gene expression data (transcriptomics) with protein abundance (proteomics) and metabolite levels (metabolomics), it is possible to build and validate detailed models of catabolic networks. asm.orgmpg.de For example, in A. aromaticum, multi-omics approaches have helped to elucidate the dynamics of the degradation network in response to various aromatic substrates, including 3-hydroxybenzoate. asm.orgmpg.de

Identify regulated genes and proteins: Differential proteomics has been used to identify proteins that are specifically upregulated during growth on 3-hydroxybenzoate, providing strong clues about the enzymes involved in its degradation pathway. nih.gov

Discover novel pathways and regulatory mechanisms: Omics data can reveal unexpected connections and regulatory patterns. For instance, studies on A. aromaticum have shown that the regulation of degradation pathways can range from highly specific to relaxed, and that some pathways appear to be constitutively expressed. asm.orgnih.gov

The future of research on 3-hydroxybenzoyl-CoA will undoubtedly rely heavily on these advanced approaches. Key areas of focus will include:

Comparative omics: Comparing the omics data from different organisms with varying metabolic capabilities to identify conserved and unique features of 3-hydroxybenzoyl-CoA metabolism.

Single-cell omics: Applying single-cell genomics and transcriptomics to study the metabolic heterogeneity within microbial populations during the degradation of aromatic compounds.

Integrating omics with metabolic modeling: Using omics data to further constrain and improve the predictive power of genome-scale metabolic models, which can then be used to guide metabolic engineering strategies. asm.org

By combining these powerful technologies with traditional biochemical and genetic approaches, the scientific community is well-positioned to unlock the remaining secrets of 3-hydroxybenzoyl-CoA metabolism and to translate this fundamental knowledge into practical applications.

Q & A

Basic Research Questions

Q. What experimental methods are commonly used to detect and quantify 3-Hydroxybenzoyl-CoA in microbial cultures?

  • Methodological Answer :

  • HPLC Analysis : High-performance liquid chromatography (HPLC) is a primary method for detecting 3-Hydroxybenzoyl-CoA in metabolic studies. For example, radiolabeled experiments in Azoarcus evansii used HPLC to monitor intermediates, confirming the absence of 3-Hydroxybenzoyl-CoA accumulation under specific conditions .
  • Protein Assays : While Bradford or Lowry assays (e.g., ) are standard for total protein quantification, they are often paired with enzymatic activity assays (e.g., acyl-CoA synthetase activity) to infer 3-Hydroxybenzoyl-CoA levels indirectly.
  • Electrophoresis : SDS-PAGE (Laemmli method ) can separate proteins in metabolic pathways involving 3-Hydroxybenzoyl-CoA, but Coomassie staining may lack specificity; western blotting with acyl-CoA-specific antibodies is recommended.

Q. What extraction protocols are effective for isolating 3-Hydroxybenzoyl-CoA from bacterial lysates?

  • Methodological Answer :

  • Cell Disruption : Use lysozyme treatment followed by sonication or French press lysis to preserve CoA esters.
  • Organic Solvent Extraction : Acidified methanol/chloroform (2:1 v/v) precipitates proteins while stabilizing CoA-thioesters. Centrifugation at 15,000 × g for 15 min removes debris .
  • Solid-Phase Extraction (SPE) : C18 columns retain hydrophobic CoA derivatives. Elute with acetonitrile/water gradients and validate recovery rates via spiked controls.

Advanced Research Questions

Q. How does 3-Hydroxybenzoyl-CoA participate in enzymatic reactions, such as those catalyzed by benzophenone synthase (EC 2.3.1.151)?

  • Methodological Answer :

  • Enzyme Kinetics : Purify recombinant benzophenone synthase and conduct in vitro assays with 3-Hydroxybenzoyl-CoA and malonyl-CoA. Monitor product formation (2,3',4,6-tetrahydroxybenzophenone) via LC-MS and quantify CoA release using DTNB (Ellman’s reagent) .
  • Substrate Specificity : Compare kinetic parameters (Km, Vmax) with analogs like benzoyl-CoA to assess structural tolerance .

Q. What experimental strategies resolve contradictions in 3-Hydroxybenzoyl-CoA accumulation across different bacterial models?

  • Methodological Answer :

  • Variable Analysis : In A. evansii, 3-Hydroxybenzoyl-CoA does not accumulate due to rapid downstream processing , whereas Thauera aromatica shows transient accumulation during anaerobic degradation . Control for ATP availability, electron donors (e.g., ferredoxin), and gene cluster expression (e.g., hbrABCD vs. bzdNOPQ) .
  • Isotopic Tracing : Use [<sup>13</sup>C]-benzoate to track flux through the 3-Hydroxybenzoyl-CoA node in diverse bacterial strains under varying O2 levels.

Q. How can genetic engineering optimize 3-Hydroxybenzoyl-CoA pathways for synthetic biology applications?

  • Methodological Answer :

  • CRISPR Interference : Knock down competing pathways (e.g., β-oxidation genes) in Azoarcus sp. CIB to enhance 3-Hydroxybenzoyl-CoA pool availability .
  • Heterologous Expression : Clone hbrABCD (3-Hydroxybenzoyl-CoA reductase) into E. coli with inducible promoters. Use metabolomics (GC-MS) to assess pathway efficiency .

Methodological Best Practices

Q. How should researchers design systematic reviews to evaluate 3-Hydroxybenzoyl-CoA-related studies?

  • Guidance :

  • Database Selection : Search OVID Medline, Web of Science, and EMBASE using terms like “3-Hydroxybenzoyl-CoA catabolism” or “benzoyl-CoA reductase” . Exclude non-peer-reviewed sources (conference abstracts, dissertations).
  • Quality Assessment : Apply COSMIN criteria to evaluate methodological rigor, focusing on enzyme assay reproducibility and genetic validation .

Q. What controls are critical for ensuring data reliability in 3-Hydroxybenzoyl-CoA experiments?

  • Guidance :

  • Negative Controls : Use ΔhbrA mutants to confirm pathway specificity in degradation assays .
  • Technical Replicates : Perform triplicate HPLC runs with internal standards (e.g., deuterated CoA esters) to minimize instrument variability .

Data Interpretation and Reporting

Q. How to address discrepancies between in vitro enzyme activity and in vivo metabolic flux data?

  • Methodological Answer :

  • Compartmentalization Analysis : Use subcellular fractionation (e.g., differential centrifugation) to assess spatial separation of 3-Hydroxybenzoyl-CoA synthesis and degradation enzymes .
  • Metabolic Modeling : Build constraint-based models (e.g., COBRA Toolbox) integrating enzyme kinetic data to predict pathway dominance under varying nutrient conditions .

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